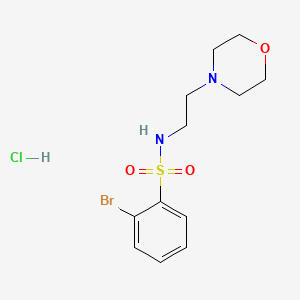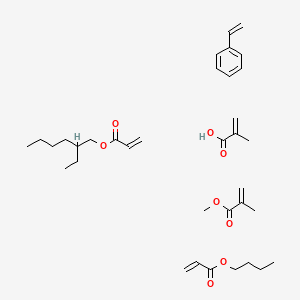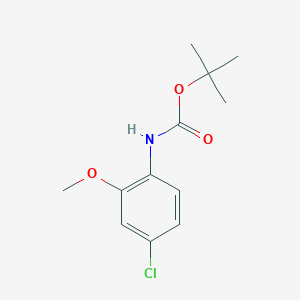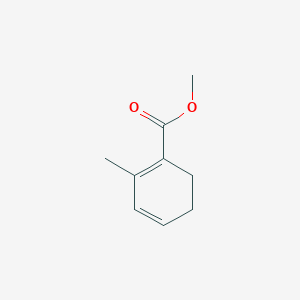
(1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring. The presence of sulfur and nitrogen atoms within the ring system imparts unique electronic properties, making it a valuable component in various applications, including organic electronics and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione typically involves multicomponent reactions. One common method involves the reaction of 1,3,4-thiadiazole-amines with aldehydes and active methylene compounds in the presence of a catalyst. For instance, vanadium oxide loaded on fluorapatite has been used as a robust and sustainable catalyst for this reaction, yielding the desired product in high yields under mild conditions .
Industrial Production Methods
Industrial production of [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione often employs green chemistry principles to minimize environmental impact. The use of recyclable catalysts and green solvents, such as ethanol, is common in large-scale synthesis. The reaction conditions are optimized to achieve high yields and purity, making the process economically viable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Cross-Coupling Reactions: Suzuki cross-coupling reactions are commonly used to introduce different substituents onto the aromatic ring, enhancing the compound’s electronic properties.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under mild conditions.
Suzuki Cross-Coupling: Palladium catalysts and boronic acids are employed under mild to moderate conditions to achieve high yields.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione, which can be tailored for specific applications in organic electronics and pharmaceuticals .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is used as a building block for the synthesis of complex organic molecules. Its unique electronic properties make it a valuable component in the design of organic semiconductors and photovoltaic materials .
Biology and Medicine
The compound has shown potential in biological applications, including as a scaffold for drug discovery. Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutics .
Industry
In the industrial sector, [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its unique electronic properties enhance the performance of these materials, making them more efficient and cost-effective .
Mecanismo De Acción
The mechanism of action of [1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer processes, making it an effective component in organic electronics. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,5]Thiadiazolo[3,4-d]pyridazine: This compound shares a similar structure but has a pyridazine ring instead of a pyrimidine ring.
Thiazolo[4,5-d]pyrimidine: This compound has a thiazole ring fused to a pyrimidine ring and is used in drug discovery and materials science.
Uniqueness
[1,2,5]Thiadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific electronic properties, which are imparted by the presence of both sulfur and nitrogen atoms in the ring system. This makes it particularly valuable in applications requiring efficient electron transfer and high stability .
Propiedades
Número CAS |
7501-29-3 |
|---|---|
Fórmula molecular |
C4H2N4O2S |
Peso molecular |
170.15 g/mol |
Nombre IUPAC |
4H-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C4H2N4O2S/c9-3-1-2(8-11-7-1)5-4(10)6-3/h(H2,5,6,8,9,10) |
Clave InChI |
AKKAZDPHJNJKDF-UHFFFAOYSA-N |
SMILES canónico |
C12=NSN=C1NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


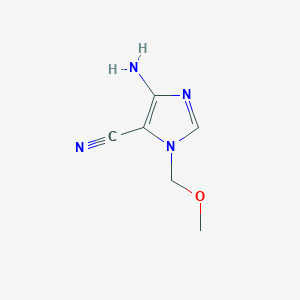

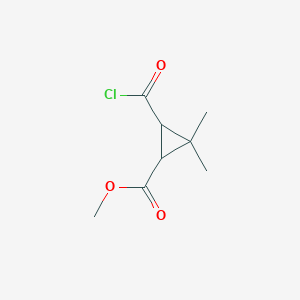
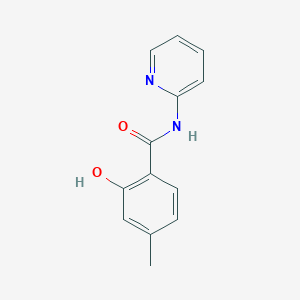


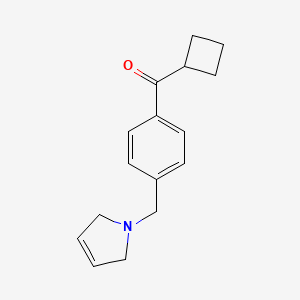
![3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole](/img/structure/B13789400.png)
